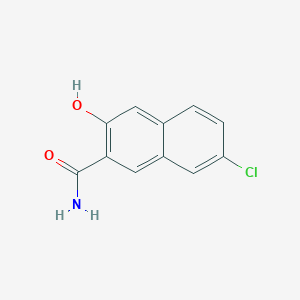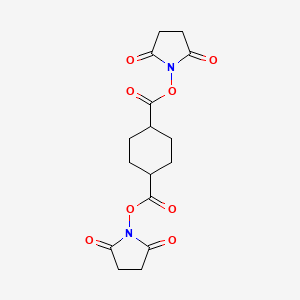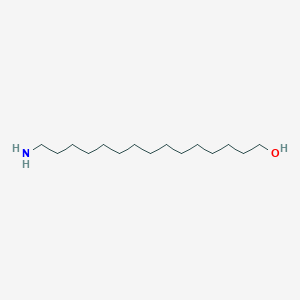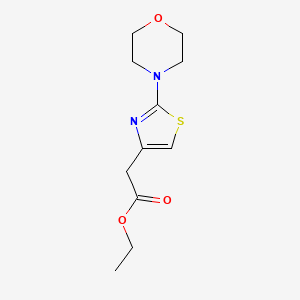
Dibutylstannanebis(ylium) butenedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutylstannanebis(ylium) butenedioate, also known as dibutyltin maleate, is an organometallic compound with the molecular formula C12H20O4Sn. This compound is characterized by the presence of tin (Sn) bonded to organic groups, making it a member of the organotin family. Organotin compounds are widely used in various industrial applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutylstannanebis(ylium) butenedioate typically involves the reaction of dibutyltin oxide with maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(C4H9)2SnO+C4H2O3→(C4H9)2Sn(C4H2O4)
In this reaction, dibutyltin oxide reacts with maleic anhydride to form this compound. The reaction is usually conducted in an organic solvent such as toluene or xylene, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced purification techniques ensures the efficient production of the compound.
化学反応の分析
Types of Reactions
Dibutylstannanebis(ylium) butenedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its precursor forms.
Substitution: The butenedioate group can be substituted with other ligands, leading to the formation of different organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various organic ligands can be introduced under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Dibutyltin oxide and other tin oxides.
Reduction: Dibutyltin compounds with reduced oxidation states.
Substitution: New organotin compounds with different ligands.
科学的研究の応用
Dibutylstannanebis(ylium) butenedioate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of plastics, coatings, and other materials due to its stabilizing properties.
作用機序
The mechanism of action of dibutylstannanebis(ylium) butenedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with biomolecules, altering their function and activity. The specific pathways involved depend on the context of its application, such as catalysis or biological interactions.
類似化合物との比較
Similar Compounds
Dibutyltin dilaurate: Another organotin compound with similar applications in catalysis and industrial processes.
Dibutyltin diacetate: Used in similar contexts but with different reactivity and properties.
Dibutyltin dichloride: Commonly used in organic synthesis and as a stabilizer in plastics.
Uniqueness
Dibutylstannanebis(ylium) butenedioate is unique due to its specific structure and reactivity. The presence of the butenedioate group imparts distinct chemical properties, making it suitable for specialized applications in catalysis and material science.
特性
IUPAC Name |
but-2-enedioate;dibutyltin(2+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.2C4H9.Sn/c5-3(6)1-2-4(7)8;2*1-3-4-2;/h1-2H,(H,5,6)(H,7,8);2*1,3-4H2,2H3;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBLRPRYYSJUCZ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn+2]CCCC.C(=CC(=O)[O-])C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Hydroxy-N-[2-(N-hydroxy-2,2-diphenylacetamido)cyclohexyl]-2,2-diphenylacetamide](/img/structure/B12509504.png)

![Ethyl (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B12509519.png)



![(2-{[2,3-Bis(octadeca-9,12-dienoyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl](/img/structure/B12509548.png)
![tert-butyl N-[(E)-4-(tert-butoxycarbonylamino)but-2-enyl]carbamate](/img/structure/B12509556.png)
![2-Amino-3-[4-(tert-butoxy)phenyl]-2-methylpropanoic acid](/img/structure/B12509560.png)

![2,5-Dioxopyrrolidin-1-yl 1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate](/img/structure/B12509576.png)


